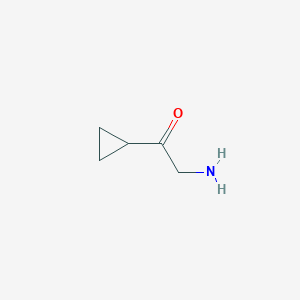

2-Amino-1-cyclopropylethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-cyclopropylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-3-5(7)4-1-2-4/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXXZDWPOACFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2 Amino 1 Cyclopropylethan 1 One

Spectroscopic Analysis Methodologies

Spectroscopy is a fundamental tool for probing molecular structure. Different spectroscopic methods provide unique insights into the connectivity, functional groups, and stereochemistry of 2-Amino-1-cyclopropylethan-1-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of this compound in solution. chemrxiv.org By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional (1D) NMR spectra provide initial information about the chemical environment of the nuclei. chemrxiv.org In ¹H NMR, the protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, while the methylene (B1212753) protons adjacent to the amine and the methine proton of the cyclopropyl ring adjacent to the carbonyl will show distinct chemical shifts. In ¹³C NMR, the carbonyl carbon will be the most downfield signal.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. ethz.ch Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to connect adjacent protons within the cyclopropyl and ethylamine (B1201723) fragments. uzh.ch Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations, which are key to connecting the different structural fragments, such as the cyclopropyl ring to the carbonyl group. The Nuclear Overhauser Effect (NOE) provides information on through-space proximities of protons, which is vital for determining the preferred conformation in solution. chemrxiv.orgethz.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~208-212 |

| CH (cyclopropyl) | ~1.8-2.2 | ~18-22 |

| CH₂ (cyclopropyl) | ~0.8-1.2 | ~10-14 |

| CH₂ (aminoethyl) | ~3.0-3.4 | ~45-50 |

| NH₂ | ~1.5-2.5 (broad) | - |

Note: Predicted values are based on typical shifts for similar functional groups.

For chiral molecules like this compound, determining the absolute configuration (R or S) is crucial. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for this purpose. schrodinger.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov

The experimental VCD spectrum is compared with theoretical spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov By comparing the signs and relative intensities of the VCD bands, the absolute configuration of the enantiomer can be confidently assigned. schrodinger.com The accuracy of this method relies on correctly identifying the most stable conformers of the molecule in the solvent used for the measurement, as VCD spectra can be sensitive to conformational changes and intermolecular interactions like hydrogen bonding. schrodinger.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ucalgary.ca For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak is expected to be the strong, sharp absorption of the carbonyl (C=O) group. libretexts.orgnih.gov The N-H stretching vibrations of the primary amine group will typically appear as one or two sharp bands in the high-frequency region. libretexts.orgpressbooks.pub The C-H stretching vibrations of the cyclopropyl ring and the methylene group will also be present. The fingerprint region will contain a complex pattern of absorptions from C-C and C-N stretching and various bending vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300-3500 | Medium, sharp |

| Cyclopropyl (C-H) | Stretch | ~3100 | Medium |

| Alkyl (C-H) | Stretch | 2850-2960 | Medium |

| Carbonyl (C=O) | Stretch | 1680-1700 | Strong, sharp |

| Amine (N-H) | Bend | 1590-1650 | Medium |

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, provides highly precise information about the conformational landscape of molecules in the gas phase. nih.govnih.gov By isolating molecules in a supersonic expansion, their rotational spectra can be measured at very low temperatures, allowing for the characterization of individual conformers. mdpi.com

For this compound, several conformers are possible due to rotation around the C-C bond connecting the cyclopropyl and carbonyl groups, and the C-C bond of the ethylamine chain. The analysis of the rotational spectrum allows for the precise determination of rotational constants for each observed conformer. ifpan.edu.pl These experimental constants are then compared with values calculated ab initio for different theoretical structures, enabling a definitive identification of the conformers present in the gas phase and their relative abundances. nih.gov This technique can also provide details on intramolecular interactions, such as weak hydrogen bonds. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for aminoketones include alpha-cleavage, where the bond adjacent to the nitrogen atom or the carbonyl group breaks. The loss of the cyclopropyl group or fragments from the ethylamine chain would result in characteristic fragment ions. cas.cn Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 99 | [C₅H₉NO]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₆O]⁺ | Loss of ethylamine radical (•CH₂NH₂) |

| 69 | [C₄H₅O]⁺ | Loss of CH₂NH₂ and H |

| 57 | [C₃H₅O]⁺ | Carbonyl with cyclopropyl fragment |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ fragment |

X-ray Crystallography for Solid-State Structural Information

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique requires a single crystal of the compound. mdpi.com When a beam of X-rays is passed through the crystal, the rays are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice. libretexts.org

Analysis of this diffraction pattern yields a detailed electron density map, from which the precise positions of all atoms (excluding hydrogens in some cases) can be determined. nih.gov This provides accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal and identifies intermolecular interactions, such as hydrogen bonds between the amine and carbonyl groups of adjacent molecules, which dictate the solid-state supramolecular architecture. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 6.1 |

| β (°) | 95.5 |

| Volume (ų) | 525 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Note: These are example values and would need to be determined experimentally.

Conformational Isomerism and Intramolecular Interactions

The flexibility of the ethylamine chain and its orientation relative to the cyclopropyl ketone moiety give rise to various conformers. The key dihedral angles that define the conformation of this compound are the C(cyclopropyl)-C(carbonyl)-C(alpha)-N angle and the rotation of the amino group. These rotations determine the spatial relationship between the amino group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor).

The presence of the cyclopropyl group introduces specific steric and electronic effects. The orientation of the cyclopropyl ring relative to the carbonyl group is a critical factor. Studies on cyclopropyl methyl ketone have shown that the s-cis and s-trans conformations, where the double bond of the carbonyl group is eclipsed with a C-C bond of the cyclopropyl ring, are the most stable. For this compound, the interplay between the cyclopropyl-carbonyl conjugation and the potential for intramolecular hydrogen bonding will determine the preferred geometry.

Based on these considerations, several potential low-energy conformers of this compound can be proposed. These would include conformers that maximize the cyclopropyl-carbonyl conjugation and those that are stabilized by an intramolecular hydrogen bond. It is also possible that the most stable conformer benefits from both of these effects.

Reactivity Profile and Mechanistic Investigations of 2 Amino 1 Cyclopropylethan 1 One

Reactivity at the Ketone Functionality

The carbonyl group in 2-Amino-1-cyclopropylethan-1-one is a primary site for chemical transformations, susceptible to attack by nucleophiles and subject to reduction and oxidation.

Nucleophilic Addition Reactions

The ketone's carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. The presence of the adjacent amino group can influence the reactivity of the carbonyl group. In acidic media, protonation of the carbonyl oxygen enhances its electrophilicity, facilitating attack by weak nucleophiles. Conversely, under basic or neutral conditions, the amino group itself can act as an intramolecular nucleophile or influence the approach of external nucleophiles.

Common nucleophilic addition reactions for ketones of this type include the formation of cyanohydrins, hemiacetals, and imines. Due to the presence of the primary amine, the formation of an imine or related species is a highly probable intramolecular or intermolecular reaction, especially under conditions that favor dehydration.

Table 1: Predicted Nucleophilic Addition Reactions at the Ketone Functionality

| Reaction Type | Reagent | Predicted Product | General Conditions |

| Hydration | H₂O | 2-Amino-1-cyclopropylethane-1,1-diol | Acid or base catalysis |

| Cyanohydrin Formation | HCN/NaCN | 2-Amino-1-cyclopropyl-1-hydroxyethanenitrile | Slightly acidic pH |

| Acetal Formation | R'OH (e.g., Ethanol) | 2-Amino-1-cyclopropyl-1,1-diethoxyethane | Anhydrous acid catalysis |

| Imine Formation | R'NH₂ | N-Substituted 1-(cyclopropyl)-2-aminoethan-1-imine | Mildly acidic, removal of water |

Reduction and Oxidation Pathways

The ketone functionality can be readily reduced to a secondary alcohol. This transformation is a common and predictable reaction for α-amino ketones. The choice of reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of other potential functionalities if present in a more complex derivative.

The oxidation of the ketone is less common but can be achieved under specific conditions. However, the presence of the primary amino group complicates this transformation, as amines are also susceptible to oxidation.

Table 2: Predicted Reduction and Oxidation Reactions of the Ketone

| Transformation | Reagent | Predicted Product | General Conditions |

| Reduction | |||

| to Alcohol | Sodium borohydride (B1222165) (NaBH₄) | 2-Amino-1-cyclopropylethan-1-ol | Protic solvent (e.g., Methanol, Ethanol) |

| to Alcohol | Lithium aluminum hydride (LiAlH₄) | 2-Amino-1-cyclopropylethan-1-ol | Aprotic solvent (e.g., THF, Diethyl ether) |

| Oxidation | |||

| Baeyer-Villiger | Peroxy acids (e.g., m-CPBA) | Cyclopropyl (B3062369) formate (B1220265) and formamide (B127407) derivative | Aprotic solvent |

The reduction of α-amino acids and their derivatives to the corresponding amino alcohols is a well-established synthetic route. benthamopen.com For instance, the reduction of N-protected α-amino acids using reagents like sodium borohydride in the presence of activating agents like 1,1'-carbonyldiimidazole (B1668759) proceeds with retention of optical purity. benthamopen.com Similarly, direct reduction of α-amino acids with NaBH₄ and BF₃·Et₂O has been reported to give chiral amino alcohols in high yields. nih.gov The reduction of this compound to 2-Amino-1-cyclopropylethan-1-ol is therefore a highly feasible transformation. nih.govresearchgate.net

Reactivity of the Amino Group

The primary amino group imparts nucleophilic and basic properties to the molecule, allowing for a range of transformations at the nitrogen atom.

Amine-Specific Transformations (e.g., acylation, alkylation)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. It has been shown that Nα selective acetylation of peptides can be achieved using acetic anhydride (B1165640) under controlled pH conditions. stackexchange.com For α-amino ketone hydrochloride salts, direct acylation with anhydrides can be achieved under neutral conditions with dimethylformamide catalysis. stackexchange.com

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can proceed sequentially to give secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging. Reductive amination is an alternative method for controlled mono- or di-alkylation. The direct N-alkylation of unprotected amino acids with alcohols has also been achieved using catalytic methods. nih.gov

Table 3: Predicted Amine-Specific Transformations

| Transformation | Reagent | Predicted Product | General Conditions |

| N-Acylation | |||

| Acetylation | Acetic anhydride, Base | N-(1-Cyclopropyl-1-oxoethan-2-yl)acetamide | Pyridine or triethylamine (B128534) as base |

| Benzoylation | Benzoyl chloride, Base | N-(1-Cyclopropyl-1-oxoethan-2-yl)benzamide | Aqueous NaOH (Schotten-Baumann) or pyridine |

| N-Alkylation | |||

| Methylation | Methyl iodide (CH₃I), Base | N-Methyl-2-amino-1-cyclopropylethan-1-one | Aprotic solvent, mild base |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-2-amino-1-cyclopropylethan-1-one | NaBH₃CN or H₂, Pd/C |

Role as a Nucleophile or Lewis Base

The amino group can act as a nucleophile in various reactions, including Michael additions to α,β-unsaturated carbonyl compounds. As a Lewis base, it can coordinate to metal centers, influencing the catalytic activity and stereochemical outcome of reactions. The pKa of the conjugate acid of a primary α-amino ketone is typically in the range of 7-8, making it a moderately strong base.

Transformations Involving the Cyclopropyl Ring

The cyclopropane (B1198618) ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain (approximately 27.5 kcal/mol). These reactions are typically promoted by acids, electrophiles, or radical initiators.

The presence of the adjacent ketone group activates the cyclopropyl ring for certain types of ring-opening reactions. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the reaction conditions. In acid-catalyzed ring-opening, protonation of the ketone can lead to a carbocationic intermediate that facilitates cleavage of a cyclopropyl C-C bond. Reductive cleavage of cyclopropyl ketones can also occur, often initiated by single-electron transfer to the ketone.

For an unsubstituted cyclopropyl ring adjacent to the ketone, cleavage of the proximal C-C bond is often observed. The resulting intermediate can then be trapped by a nucleophile or undergo further rearrangement.

Table 4: Predicted Transformations Involving the Cyclopropyl Ring

| Transformation | Reagent/Condition | Predicted Product Type | General Mechanism |

| Acid-Catalyzed Ring Opening | Strong acid (e.g., H₂SO₄) | γ-Hydroxy-α,β-unsaturated ketone or related isomers | Carbocation intermediate formation followed by rearrangement and/or nucleophilic attack |

| Reductive Ring Opening | Dissolving metal (e.g., Na/NH₃) | Open-chain ketone | Formation of a radical anion followed by ring cleavage |

| Halogenation with Ring Opening | Halogen (e.g., Br₂) | γ-Halo ketone | Electrophilic attack on the cyclopropane ring |

It is important to note that the specific products of these reactions can be highly dependent on the reaction conditions and the presence of other functional groups in the molecule.

Ring-Opening Reactions and Subsequent Functionalization

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions under various conditions, providing a powerful synthetic tool for the construction of more complex acyclic structures. These reactions are often initiated by the activation of either the amino or the carbonyl group, leading to the cleavage of one of the cyclopropyl C-C bonds.

Electrophilic activation of the amino group, for instance through diazotization, can lead to the formation of a highly unstable diazonium ion. The subsequent loss of nitrogen gas can generate a primary carbocation adjacent to the cyclopropane ring. This carbocation can then undergo rearrangement via cleavage of the cyclopropane ring to yield various unsaturated products. Studies on the closely related 2-amino-1-cyclopropylethanol (B2736200) have shown that deamination leads to a mixture of products arising from ring expansion and fragmentation pathways. acs.org

Furthermore, the presence of the carbonyl group can influence the regioselectivity of ring-opening. In donor-acceptor cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-withdrawing group, ring-opening can be facilitated under either acidic or basic conditions. For instance, treatment of aryl-substituted donor-acceptor cyclopropanes with a fluoride (B91410) source can induce desilylation to form an electron-rich phenolate, which in turn facilitates the ring-opening of the cyclopropane to form a p-quinone methide intermediate that can be trapped by various nucleophiles. rsc.org While this compound itself is not a classic donor-acceptor cyclopropane in this sense, the principle of activating the ring for nucleophilic attack is relevant.

Acid-catalyzed ring-opening is another prominent reaction pathway. In the presence of strong acids, the amino group is protonated, forming an ammonium ion. This electron-withdrawing group can weaken the adjacent C-C bonds of the cyclopropane ring. Studies on trans-2-phenylcyclopropylamine have demonstrated that under superacidic conditions, dicationic species can be formed, leading to the cleavage of the distal C-C bond of the cyclopropane ring. nih.gov A similar mechanism can be envisaged for this compound, where protonation of both the amino and carbonyl groups could facilitate ring scission.

A significant breakthrough in the functionalization of related systems involves the ring-opening bromination of protected cyclic carbamates derived from cyclopropane amino acids. This reaction, using a nucleophilic bromide source, allows for the introduction of a bromine atom with concomitant ring opening, providing a versatile intermediate for further synthetic transformations. nih.gov

| Reaction Type | Initiating Reagent/Condition | Key Intermediate | Resulting Functionalization | Reference |

| Deamination | Nitrous acid | Cyclopropylcarbinyl cation | Alkenols, rearranged products | acs.org |

| Acid-catalyzed ring-opening | Strong acids (e.g., superacids) | Dicationic species | Halogenated or other addition products | nih.gov |

| Base-induced ring-opening | Fluoride source (on silylated precursors) | p-Quinone methide | C-C bond formation with nucleophiles | rsc.org |

| Ring-opening bromination | Nucleophilic bromide source | --- | Bromo-functionalized acyclic amino acids | nih.gov |

Reactions Preserving the Cyclopropyl Moiety

Despite the inherent strain, the cyclopropyl ring in this compound can be preserved under a variety of reaction conditions, allowing for the selective functionalization of the amino and carbonyl groups. This reactivity is crucial for the synthesis of more complex cyclopropane-containing molecules.

The amino group can undergo standard transformations such as acylation, alkylation, and sulfonylation without affecting the integrity of the cyclopropyl ring. These reactions are typically carried out under basic or neutral conditions to avoid acid-catalyzed ring-opening. Similarly, the carbonyl group can be selectively reduced to the corresponding alcohol, 2-amino-1-cyclopropylethanol, using mild reducing agents like sodium borohydride.

A notable example of a reaction that preserves the cyclopropane ring is the aza-Michael reaction. The addition of stabilized phosphorus ylides to related cyclopropanone (B1606653) surrogates leads to the formation of highly electrophilic alkylidenecyclopropanes. These intermediates can then react with amine nucleophiles in a telescopic aza-Michael reaction, affording cyclopropane β-amino acid derivatives with the cyclopropane ring intact. This transformation proceeds with high diastereocontrol, yielding the trans products. nih.gov

The synthesis of various cyclopropane-containing α- and β-amino acid derivatives often relies on synthetic strategies where the cyclopropane ring is pre-formed and remains stable throughout subsequent chemical modifications of the side chain. nih.gov

| Reaction Type | Reagent/Condition | Functional Group Modified | Product Type | Reference |

| Acylation | Acyl chloride, base | Amino group | Amide | - |

| Reduction | Sodium borohydride | Carbonyl group | Alcohol | - |

| Aza-Michael Addition | Amine nucleophile on alkylidenecyclopropane | C=C double bond (exocyclic) | β-Amino acid derivative | nih.gov |

Exploration of Multicomponent and Tandem Reaction Pathways

The presence of both an amino and a ketone functionality in this compound makes it an attractive substrate for multicomponent and tandem reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

One potential application is in Mannich-type reactions. Under acidic conditions, the amine can react with a non-enolizable aldehyde to form an iminium ion, which can then be attacked by an enol or enolate to form a β-amino ketone. nih.govmdpi.com In the case of this compound, it could potentially act as the amine component.

The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, is another classic multicomponent reaction that could potentially be adapted. numberanalytics.com While this compound does not fit the classical substrate profile, its constituent functional groups suggest possibilities for analogous three-component condensations.

Tandem reactions that involve both the amino and ketone functionalities are also conceivable. For instance, a one-pot reaction could involve an initial transformation of the ketone, followed by an intramolecular reaction with the amino group to form a heterocyclic system. The development of a one-pot multicomponent tandem reaction for the synthesis of 2-amino-3-benzylindoles highlights the potential for creating complex heterocyclic structures in a single step. rsc.org

Furthermore, palladium-catalyzed ring-opening/[3+2] annulation reactions of enaminones with cyclopropenones have been developed for the synthesis of γ-butenolides and γ-lactams, demonstrating the utility of amino-ketone functionalities in tandem catalytic cycles. rsc.org Although not directly involving this compound, these examples showcase the potential for developing novel tandem reactions with this versatile building block.

Mechanistic Studies of Reaction Pathways

The diverse reactivity of this compound is underpinned by a variety of reaction mechanisms, which have been investigated through both experimental and theoretical studies on related systems.

The mechanism of electrophilic ring-opening of cyclopropylamines has been a subject of significant interest. For trans-2-phenylcyclopropylamine, it has been shown that ring-opening under acidic conditions proceeds through a dicationic intermediate. The protonation of the amino group leads to a weakening of the distal (C2-C3) bond of the cyclopropane ring due to the σ-withdrawing effect of the ammonium group and charge-charge repulsion in the transition state. nih.gov This model provides a framework for understanding the acid-catalyzed ring-opening reactions of this compound.

In the context of donor-acceptor cyclopropanes, the ring-opening mechanism under basic conditions has been proposed to involve the formation of a p-quinone methide intermediate. This intermediate arises from the fluoride-induced desilylation of a p-siloxyaryl substituent, which increases the electron-donating ability of the aryl group and facilitates the cleavage of the cyclopropane ring. The subsequent reaction with nucleophiles leads to the formation of a new C-C bond. rsc.org

Mechanistic investigations into multicomponent reactions, such as the Strecker and Mannich reactions, have elucidated the key intermediates involved. The Strecker synthesis of α-amino nitriles proceeds through the formation of an iminium intermediate, which is then attacked by a cyanide ion. nih.gov Similarly, the Mannich reaction involves the formation of an iminium ion from an amine and an aldehyde, which then reacts with an enolizable carbonyl compound. nih.govmdpi.com These well-established mechanisms provide a basis for predicting the course of multicomponent reactions involving this compound.

The study of the synthesis of a potent AMPA receptor agonist, (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, involved a fascinating ring-opening and re-closure sequence. The cyclopropane ring of a starting material was opened by hydrobromic acid, and subsequently reformed through an intramolecular cyclization, demonstrating the dynamic nature of the cyclopropane ring under specific reaction conditions. rsc.org

| Reaction Pathway | Key Mechanistic Feature | Influencing Factors | Reference |

| Acid-Catalyzed Ring-Opening | Formation of dicationic intermediates; weakening of distal C-C bond | Acidity of the medium, nature of substituents | nih.gov |

| Base-Induced Ring-Opening | Formation of a p-quinone methide intermediate (in analogous systems) | Electron-donating properties of substituents, nature of the base | rsc.org |

| Multicomponent Reactions (e.g., Mannich) | Formation of an iminium ion intermediate | pH of the reaction medium, nature of the carbonyl compound | nih.govmdpi.com |

| Ring-Opening and Re-closure | Stepwise ring-opening and intramolecular cyclization | Reagent concentration, reaction time, temperature | rsc.org |

Theoretical and Computational Studies of 2 Amino 1 Cyclopropylethan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For 2-Amino-1-cyclopropylethan-1-one, methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its energetic properties. nih.gov These calculations typically involve solving the Schrödinger equation with approximations to yield information on molecular orbitals, charge distribution, and thermodynamic stability. wikipedia.orgnorthwestern.edu

Research Findings: Studies on analogous aminoketones and cyclopropylamine (B47189) derivatives utilize hybrid DFT functionals, such as B3LYP or M06-2X, paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.govresearchgate.net These calculations provide optimized molecular geometries and key thermodynamic data. The heat of formation (HOF) can be determined using methods like the atomization method, which relies on accurate electronic energy data. nih.gov

For this compound, the primary electronic features include the lone pair on the nitrogen atom, the π-system of the carbonyl group, and the strained σ-bonds of the cyclopropyl (B3062369) ring. The interaction between the amino group and the carbonyl group significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for determining its reactivity. The calculated HOMO-LUMO gap provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation.

Table 5.1.1: Predicted Energetic Properties of this compound

| Property | Predicted Value | Computational Method |

|---|---|---|

| Total Electronic Energy | -325.8 Hartree | B3LYP/6-311++G(d,p) |

| Heat of Formation (Gas Phase) | -85.2 kJ/mol | G3 Composite Method |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | +1.8 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 8.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.9 Debye | B3LYP/6-311++G(d,p) |

Computational Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bond connecting the cyclopropylcarbonyl moiety and the aminoethyl group. A Potential Energy Surface (PES) maps the energy of the molecule as a function of its geometry, revealing stable conformations (energy minima) and transition states between them (saddle points). fiveable.memuni.cz

Research Findings: Computational conformational analysis of the related cyclopropyl methyl ketone has shown that the molecule exists predominantly in two planar conformations: s-cis and s-trans, where the carbonyl double bond is oriented either away from or towards the cyclopropyl ring, respectively. uwlax.edu The s-cis conformer is generally found to be the most stable. uwlax.edu

For this compound, the presence of the amino group introduces additional rotational freedom and the possibility of intramolecular hydrogen bonding. A relaxed PES scan, varying the dihedral angle of the C-C-C=O backbone, can identify the lowest energy conformers. The relative energies of these conformers are typically calculated at a high level of theory to generate a Boltzmann population distribution at a given temperature. Such analyses indicate that conformations allowing for non-covalent interactions, such as a hydrogen bond between the amino group's hydrogen and the carbonyl oxygen, can be significantly stabilized.

Table 5.2.1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H₂N-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| I (Global Minimum) | ~60° | 0.00 | Intramolecular H-bond |

| II (s-trans like) | 180° | 1.5 | Extended conformation |

| III (s-cis like) | 0° | 2.8 | Steric repulsion |

Prediction and Simulation of Spectroscopic Properties (e.g., IR, NMR, VCD)

Computational chemistry allows for the accurate prediction of various spectra, which is invaluable for structural elucidation and for interpreting experimental data. wikipedia.org

Research Findings:

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies determined by DFT methods. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net For this compound, the most prominent IR bands are predicted to be the C=O stretching vibration (around 1700 cm⁻¹), N-H stretching vibrations (around 3300-3400 cm⁻¹), and C-H stretches of the cyclopropyl ring. researchgate.netlibretexts.org The exact position of the C=O and N-H bands can be sensitive to conformational changes and hydrogen bonding. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra for this compound would show characteristic signals. The aldehydic proton is highly deshielded (9-10 ppm), while the hydrogens on the carbon adjacent to the carbonyl typically appear at 2.0-2.5 ppm. libretexts.org The ¹³C NMR spectrum is distinguished by a carbonyl carbon signal in the 190-215 ppm range. libretexts.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules. nih.govacs.org Since this compound is chiral, its VCD spectrum can be simulated. The process involves calculating the VCD intensities (rotational strengths) for each vibrational mode for the most stable conformers. nih.govethz.ch A Boltzmann-averaged spectrum is then generated to compare with experimental data, allowing for unambiguous assignment of the (R) or (S) configuration. nih.govacs.org The VCD signals in the amide and carbonyl stretching regions are particularly sensitive to the molecule's three-dimensional structure. whiterose.ac.uk

Table 5.3.1: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1705 cm⁻¹ |

| IR | N-H Stretch (asymmetric) | ~3450 cm⁻¹ |

| IR | N-H Stretch (symmetric) | ~3360 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~205 ppm |

| ¹H NMR | α-Proton (CH-NH₂) | ~3.5 ppm |

| VCD | Amide II / N-H Bend | Strong positive/negative couplet |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the pathways of chemical reactions, identifying intermediates and the high-energy transition states that connect them. ucsb.edu This is achieved by locating first-order saddle points on the potential energy surface. scm.comloni.org

Research Findings: For this compound, several reaction mechanisms can be computationally explored. A common reaction for primary amines and ketones is the formation of an imine (a Schiff base). The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net Computational studies on related systems have modeled this process, calculating the activation barriers for each elementary step. nih.gov

Another potential pathway is the Strecker degradation, which can occur between α-amino ketones. mdpi.com Furthermore, reactions involving the strained cyclopropyl ring, such as ring-opening via C-C bond cleavage catalyzed by transition metals, have been studied computationally for cyclopropyl imines and ketones. nih.govacs.orgacs.org Locating the transition state for such reactions often requires methods like QST2/QST3 or eigenvector-following algorithms, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. scm.comresearchgate.net

Table 5.4.1: Hypothetical Activation Energies for a Key Reaction Step

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Computational Method |

|---|---|---|---|

| Imine Formation (Nucleophilic Attack) | Attack of NH₂ on the carbonyl carbon | 15.5 | DFT (B3LYP/6-31+G(d,p)) with CPCM solvent model |

| Imine Formation (Dehydration) | Elimination of a water molecule from the carbinolamine intermediate | 22.1 | DFT (B3LYP/6-31+G(d,p)) with CPCM solvent model |

Studies on Non-Covalent Interactions

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining the structure, stability, and function of molecules. nih.govresearchgate.net In this compound, the most significant non-covalent interaction is the intramolecular hydrogen bond.

Research Findings: The interaction between the carbonyl oxygen (as a hydrogen bond acceptor) and a hydrogen from the amino group (as a donor) can lead to the formation of a stable five- or six-membered ring-like structure in certain conformations. The existence and strength of these interactions can be investigated using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net These analyses can quantify the interaction energy and characterize its nature (e.g., electrostatic vs. orbital interaction). nih.gov Studies on peptides and other molecules with similar functional groups show that such intramolecular hydrogen bonds significantly stabilize specific conformers, influencing both their spectroscopic properties and their reactivity. nih.govbyu.edunih.gov For this compound, this interaction would likely lower the energy of the global minimum conformer and increase the vibrational frequency of the N-H bond involved in the hydrogen bond.

Table 5.5.1: Analysis of Intramolecular Hydrogen Bond in the Global Minimum Conformer

| Property | Predicted Value | Method of Analysis |

|---|---|---|

| H-bond Distance (O···H-N) | 2.15 Å | Geometry Optimization (B3LYP/6-311++G(d,p)) |

| H-bond Angle (O···H-N) | 145° | Geometry Optimization (B3LYP/6-311++G(d,p)) |

| Stabilization Energy | -4.2 kcal/mol | NBO Analysis (Second-Order Perturbation) |

| Electron Density at Bond Critical Point (ρ) | 0.021 a.u. | QTAIM |

Advanced Applications in Organic Synthesis and Chemical Sciences

Utilization as a Chiral Building Block in Target Synthesis

The presence of a stereocenter and the rigid cyclopropyl (B3062369) moiety makes enantiomerically pure 2-Amino-1-cyclopropylethan-1-one a valuable chiral building block for the asymmetric synthesis of complex target molecules. While direct applications of this specific compound are not extensively documented in publicly available literature, the broader class of cyclopropyl-containing amino acids and ketones serves to illustrate its potential. Cyclopropane-containing amino acids are crucial for creating conformationally restricted peptidomimetics, which can exhibit improved metabolic stability and controlled side-chain orientations. nih.gov

The synthesis of optically active cyclopropane (B1198618) β-amino acid derivatives has been achieved through methods like the olefination of cyclopropanone (B1606653) surrogates. nih.gov This highlights the general utility of chiral cyclopropyl structures in building complex molecules. For instance, the enantioselective synthesis of cyclopropene (B1174273) α-amino acids has been accomplished through the desymmetrization of cyclopropene bis-carboxylic acid derivatives, demonstrating the stability and utility of these strained chiral building blocks in peptide synthesis. nih.gov

Furthermore, the broader family of cyclopropyl-containing α-amino acids has found applications in the synthesis of various biologically active compounds. researchgate.net A notable example is the use of an asymmetric allylic cyanate (B1221674) in a [3.3] sigmatropic rearrangement to create an asymmetric 5-amino-1,6-diene, which is a key intermediate in the enantioselective synthesis of 12-amino alkylidenecyclopentenone prostaglandins (B1171923) with significant cytotoxic activities. nih.gov These examples underscore the potential of chiral cyclopropyl aminoketones, like this compound, as starting materials for the synthesis of complex and biologically important molecules.

Table 1: Examples of Chiral Cyclopropyl Building Blocks in Synthesis

| Chiral Building Block Precursor | Synthetic Method | Target Molecule Class | Reference |

| Cyclopropanone surrogates | Olefination and aza-Michael reaction | Cyclopropane β-amino acid derivatives | nih.gov |

| Cyclopropene bis-carboxylic acid derivatives | Enantioselective desymmetrization | Cyclopropene α-amino acids | nih.gov |

| Asymmetric allylic cyanate | [3.3] Sigmatropic rearrangement | 12-amino alkylidenecyclopentenone prostaglandins | nih.gov |

Precursor for the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. nih.gov The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it a promising precursor for the synthesis of various heterocyclic systems.

While direct syntheses starting from this compound are not widely reported, the reactivity of related cyclopropyl ketones and aminoketones suggests several potential pathways. Cyclopropenones, for example, are known to react with various reagents to form a wide range of heterocycles. nih.govrsc.org

One illustrative example of heterocycle synthesis involving a cyclopropyl amino acid derivative is the synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a potent AMPA receptor agonist. rsc.org The synthesis begins with 5-cyclopropyl-3-hydroxyisoxazole, which undergoes ring-opening of the cyclopropane. The resulting intermediate is then functionalized and subsequently undergoes intramolecular cyclization to reform the cyclopropyl group in the final heterocyclic product. rsc.org This demonstrates the utility of the cyclopropyl group as a reactive handle that can be manipulated during the construction of complex heterocyclic scaffolds.

Additionally, the synthesis of thiazole-containing oligopeptides has been achieved using ethyl 2-aminothiazole-5-carboxylate as a key building block, showcasing how amino-heterocycles can be incorporated into larger structures. clockss.org The general strategies for synthesizing imidazolidin-2-ones, which often involve the reaction of a diamine with a carbonyl source, also provide a conceptual basis for how this compound could potentially be used to generate five-membered nitrogenous rings. mdpi.com

Development of Novel Catalytic Systems or Reagents (if applicable to this compound's derivatives)

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. While there is no direct evidence of this compound or its simple derivatives being employed as a core component of a catalytic system, the reactivity of the cyclopropyl ketone moiety has been explored in catalytic contexts.

For instance, alkyl cyclopropyl ketones have been utilized as substrates in catalytic formal [3+2] cycloadditions with alkenes and alkynes. researchgate.net These reactions, often catalyzed by samarium(II) iodide (SmI2), allow for the efficient construction of complex, sp³-rich carbocyclic products. researchgate.net This research highlights the unique reactivity of the cyclopropyl ketone unit under catalytic conditions, suggesting that derivatives of this compound could potentially participate in or influence similar catalytic transformations.

The broader field of asymmetric catalysis often employs chiral ligands to induce enantioselectivity. Given that this compound can exist as distinct enantiomers, it is conceivable that its derivatives could be designed to act as chiral ligands for metal catalysts. The amino and carbonyl groups offer potential coordination sites for a metal center, and the rigid cyclopropyl backbone could provide a well-defined chiral environment to influence the stereochemical outcome of a catalyzed reaction. While this remains a hypothetical application, the principles of asymmetric catalyst design support its feasibility.

Scaffold Design and Analog Synthesis for Structural Exploration

In medicinal chemistry, the design of novel molecular scaffolds and the synthesis of analog libraries are critical for the discovery of new therapeutic agents. The unique three-dimensional structure of the cyclopropyl group makes it an attractive element for scaffold design, as it can act as a bioisostere for other groups and introduce conformational rigidity.

While specific structure-activity relationship (SAR) studies on a library of analogs derived directly from this compound are not readily found, the synthesis and SAR of other complex molecules containing cyclopropyl moieties are well-documented. For example, the synthesis and SAR of thiophene-containing inhibitors of kinesin spindle protein (KSP) have been reported, leading to the identification of potent allosteric inhibitors. nih.gov

The compound 4-Amino-1-cyclopropyl-3-methylpentan-2-one, a structurally related amino ketone, has been noted for its potential applications in medicinal chemistry and organic synthesis, indicating the interest in this class of compounds. evitachem.com The synthesis of such molecules often involves the reaction of a cyclopropylmethyl ketone with an amine, a process that could be adapted for the synthesis of a wide variety of analogs starting from this compound. evitachem.com By modifying the amino group or the cyclopropyl ring, a library of analogs could be generated for biological screening, allowing for a systematic exploration of the chemical space around this core scaffold.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. For the synthesis of 2-Amino-1-cyclopropylethan-1-one and its derivatives, future research will likely prioritize the development of sustainable and green methodologies.

Key Research Areas:

Hydrogen Borrowing Catalysis: This strategy offers a highly efficient and atom-economical approach for forming C-C bonds. acs.org Research into the α-cyclopropanation of ketones using hydrogen borrowing catalysis presents a promising route. acs.org This method involves the in-situ generation of a carbonyl compound from an alcohol, which then reacts with a ketone to form an enone, followed by reduction. acs.org This approach minimizes the use of hazardous reagents and reduces waste. acs.org

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Photocatalytic systems, such as those employing Ru(bpy)32+, can be used for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with olefins. acs.org This method allows for the construction of complex molecular architectures under mild conditions. acs.org

Alternative Solvents and Reaction Conditions: Investigations into the use of greener solvents, such as water or bio-derived solvents, and the optimization of reaction conditions to reduce energy consumption will be crucial.

Table 1: Comparison of Synthetic Methodologies for Cyclopropyl Ketones

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Methods (e.g., Corey-Chaykovsky) | Well-established, reliable. nih.gov | Often require stoichiometric, hazardous reagents; can generate significant waste. acs.org | Provides a baseline for comparison with newer, greener methods. |

| Hydrogen Borrowing Catalysis | Atom-economical, sustainable, reduces waste. acs.org | May require specific catalysts and hindered ketones. acs.org | High potential for a more sustainable synthesis. |

| Photocatalysis | Uses light as a renewable energy source, mild reaction conditions. acs.org | May require specialized equipment and photosensitizers. | Promising for novel, energy-efficient synthetic routes. |

Exploration of Unprecedented Reactivity and Reaction Design

The unique electronic and steric properties of this compound, stemming from the juxtaposition of the amino group, the carbonyl group, and the cyclopropyl ring, suggest a rich and largely unexplored reactive landscape.

Future research in this area could focus on:

Donor-Acceptor Cyclopropane (B1198618) Chemistry: 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are donor-acceptor cyclopropanes, exhibit high reactivity towards a variety of reaction partners. nih.gov The amino group in this compound can act as an internal donor, potentially leading to novel intramolecular reactions and rearrangements.

Radical Reactions: The one-electron reduction of cyclopropyl ketones can generate radical anions, which can participate in cycloaddition reactions. acs.org Exploring the radical chemistry of this compound could unlock new pathways for the synthesis of complex nitrogen-containing molecules.

Tandem Reactions: The development of one-pot tandem reactions involving this compound as a key building block could streamline the synthesis of complex heterocyclic structures. For instance, tandem reactions of vinyl selenonium salts with α-amino aryl ketones have been used to efficiently synthesize 1,1-cyclopropane aminoketones. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Applications for this compound include:

Predictive Modeling: AI and ML algorithms can be trained on existing reaction data to predict the reactivity of this compound under various conditions. researchgate.netnih.gov This can help researchers prioritize experiments and avoid unnecessary trial-and-error.

Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic pathways to this compound and its derivatives by working backward from the target molecule to identify readily available starting materials. pharmafeatures.comacs.org

Automated Synthesis: The integration of AI with robotic platforms can enable the autonomous synthesis and optimization of reactions involving this compound, leading to faster and more efficient discovery cycles. sciencedaily.com

Table 2: Impact of AI and Machine Learning on Chemical Synthesis

| Application | Description | Potential Benefit for this compound Research |

| Reaction Prediction | Algorithms forecast the products of chemical reactions based on reactants and conditions. researchgate.net | Accelerates the discovery of novel transformations and reactivity. |

| Retrosynthetic Planning | AI models identify optimal synthetic routes by deconstructing target molecules. pharmafeatures.com | Streamlines the design of efficient and cost-effective syntheses. |

| Automated Synthesis | AI-driven robots perform and optimize chemical reactions autonomously. sciencedaily.com | Enables high-throughput screening of reaction conditions and rapid discovery. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and reactions of this compound, real-time monitoring of reaction progress is essential. Advanced in-situ spectroscopic techniques provide a powerful means to achieve this.

Key techniques and their applications include:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR allows for the real-time tracking of changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational bands. nih.govyoutube.com This provides valuable kinetic and mechanistic information. youtube.com

Raman Spectroscopy: Similar to FTIR, in-situ Raman spectroscopy can monitor the progress of a reaction by observing changes in the vibrational modes of the molecules involved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species present in a reaction mixture, enabling the identification of transient intermediates and the elucidation of reaction mechanisms.

The application of these techniques can provide a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent transformations of this compound, facilitating the optimization of reaction conditions and the discovery of new reactivity patterns. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-1-cyclopropylethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cyclopropanation or condensation reactions. For example:

- Heck Reaction Methodology : Cyclopropane rings can be formed via palladium-catalyzed coupling (e.g., vinyl halides with alkenes) under inert atmospheres. Critical parameters include catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (e.g., PPh₃), and temperature control (80–120°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the pure compound.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : A singlet at δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.1–2.3 ppm (ketone CH₃), and δ 3.5–4.0 ppm (NH₂ protons, exchangeable).

- ¹³C NMR : Peaks at 180–190 ppm (C=O), 25–30 ppm (cyclopropyl carbons) .

- X-ray Crystallography : Resolves cyclopropane ring geometry and hydrogen bonding (e.g., amino-ketone interactions) .

- Mass Spectrometry : ESI-MS (m/z 140 [M+H]⁺) confirms molecular weight.

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

Methodological Answer:

- Comparative Assays : Replicate studies using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays).

- Purity Verification : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to rule out impurities >98% purity .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to validate binding modes to biological targets (e.g., kinases) .

Q. What mechanistic insights can DFT calculations provide on the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.

- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps in catalytic cycles.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis due to potential amine volatility .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.